Product packaging for An inositol(Cat. No.:CAS No. 576-63-6)

An inositol

Cat. No.: B3416166
CAS No.: 576-63-6
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
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Description

Inositol, most commonly referring to the myo-inositol stereoisomer, is a carbocyclic sugar and sugar alcohol (chemical formula C6H12O6) that serves as a fundamental building block in eukaryotic cells . It is a key structural component of membrane phospholipids and a critical precursor for a extensive network of second messengers, including various inositol phosphates and phosphatidylinositol phosphates (PIPs) . These molecules are indispensable in intracellular signal transduction, regulating processes such as insulin signal transduction, cytoskeleton assembly, control of intracellular calcium concentrations, and gene expression . In research, Inositol is vital for studying cellular communication and metabolic pathways. Its role as a direct messenger in the insulin signaling pathway makes it a key compound for investigations into insulin resistance, polycystic ovary syndrome (PCOS), and metabolic syndrome . In the neurological field, Inositol is examined for its influence on the central nervous system, where it is present in high concentrations and implicated in neurotransmitter synthesis and receptor sensitivity, potentially impacting research models of depression, anxiety, and compulsive disorders . Furthermore, specific isomers like scyllo-inositol are being studied for their potential in stabilizing proteins associated with neurodegenerative conditions . The compound's mechanism of action involves its incorporation into the phosphatidylinositol cycle, where it influences cellular responses by modulating downstream signaling events without direct receptor activation, and its metabolites can act as antioxidants . This product is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B3416166 An inositol CAS No. 576-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
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Description Data deposited in or computed by PubChem

InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
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Molecular Weight

180.16 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
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CAS No.

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W
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Record name CHIRO-INOSITOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name MUCO-INOSITOL
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Record name CHIRO-INOSITOL, (+)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10
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Record name SCYLLO-INOSITOL
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name INOSITOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPI-INOSITOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALLO-INOSITOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Inositol can be synthesized through several methods, including the hydrolysis of phytate (inositol hexakisphosphate) found in plant seeds. The hydrolysis process typically involves the use of strong acids or enzymes to break down phytate into inositol and phosphate.

Industrial Production Methods:

    Hydrolysis of Phytate: This method involves the extraction of phytate from plant sources such as corn or rice bran, followed by hydrolysis using hydrochloric acid or enzymatic treatment to produce inositol.

    Fermentation: Certain microorganisms can convert glucose into inositol through fermentation processes. This method is gaining popularity due to its eco-friendly nature and potential for large-scale production.

    Chemical Synthesis: Inositol can also be synthesized chemically from glucose through a series of reduction and cyclization reactions.

Types of Reactions:

    Oxidation: Inositol can undergo oxidation to form various inositol phosphates, which are important in cellular signaling.

    Reduction: Reduction of inositol can produce inositol derivatives with different functional groups.

    Substitution: Inositol can participate in substitution reactions to form compounds like inositol phosphates and inositol lipids.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Phosphoric acid, acyl chlorides.

Major Products:

    Inositol Phosphates: Important for cellular signaling and regulation.

    Inositol Lipids: Key components of cell membranes.

Scientific Research Applications

Biochemical Role and Mechanism of Action

Inositol acts as a structural component of cell membranes and plays a critical role in intracellular signaling pathways. It functions primarily as a second messenger in the insulin signaling pathway, facilitating glucose uptake and metabolism. The various stereoisomers of inositol, particularly myo-inositol and d-chiro-inositol, have been extensively studied for their distinct biological activities.

Key Mechanisms:

  • Insulin Sensitization: Inositol enhances insulin sensitivity, making it beneficial for conditions like diabetes and polycystic ovary syndrome (PCOS) .
  • Neurotransmitter Regulation: In the brain, inositol influences serotonin receptor sensitivity, which can alleviate symptoms of anxiety and depression .
  • Antioxidant Properties: Inositol exhibits antioxidant effects that may contribute to its potential in cancer prevention and treatment .

2.1. Diabetes and Metabolic Disorders

Inositol, particularly d-chiro-inositol, has shown promise in managing insulin resistance associated with diabetes and PCOS. Clinical studies indicate that inositol supplementation can lead to improved ovarian function and metabolic profiles in women with PCOS .

2.2. Mental Health

Research has demonstrated the efficacy of inositol in treating mood disorders such as depression and anxiety. Studies suggest that high doses of myo-inositol can reduce panic attacks and improve overall mood stability .

2.3. Cancer Research

Inositol's potential anti-cancer properties have garnered significant attention. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancers . The combination of myo-inositol with other compounds like inositol hexaphosphate (IP6) has demonstrated enhanced therapeutic effects .

Case Studies and Clinical Trials

StudyFocusFindings
Vucenic & Shamsuddin (2003)Breast & Prostate CancerCombination of IP6 and MI showed superior effects compared to individual treatments.
Azziz et al. (2016)PCOS ManagementInositol supplementation improved ovarian function and metabolic parameters in women with PCOS.
Levine et al. (2018)Anxiety DisordersMyo-inositol significantly reduced panic attack frequency in subjects with panic disorder.

Emerging Research Trends

Recent studies are exploring the role of inositols in neurodegenerative diseases such as Alzheimer's disease. Research indicates that scyllo-inositol may stabilize β-amyloid proteins, potentially delaying cognitive decline . Moreover, ongoing clinical trials are assessing the effectiveness of various inositols as nutraceuticals for aging-related conditions .

Mechanism of Action

Inositol exerts its effects primarily through its role in cell signaling and membrane formation. It acts as a precursor for inositol phosphates and inositol lipids, which are involved in various cellular processes. Inositol phosphates, such as inositol triphosphate (IP₃), play a key role in the release of calcium ions from intracellular stores, which is crucial for many cellular functions. Inositol also influences insulin signaling and glucose metabolism, making it beneficial for managing conditions like diabetes and metabolic syndrome.

Comparison with Similar Compounds

Inositol Angelates and Ester Derivatives

Inositol angelates, such as cis-1,2,3,5-trans-4,6-inositol-2,3,6-triangelate and L-inositol-1,2,3,5-tetraangelate, are esterified derivatives isolated from Amoora dasyclada and Inula cappa . These compounds differ from free inositol by the addition of angeloyl (α-methylacryloyl) groups, which alter electronic properties and bioactivity. For example:

  • Compound 1 (C₂₆H₃₆O₁₂) exhibits cytotoxic activity due to hydroxyl and ester group interactions, as shown by HMBC and COSY NMR data .
  • Relative stereochemistry (e.g., hydroxyl positions) significantly impacts cytotoxicity: adjacent hydroxyls (compound 2) vs. para positions (compound 3) yield distinct activities .

Stereoisomers: myo-, epi-, scyllo-, and chiro-Inositol

Inositol stereoisomers exhibit divergent effects on amyloid inhibition and metabolic pathways:

Isomer Amyloid-β (Aβ) Inhibition IAPP Inhibition Key Role
myo-inositol Strong inhibitor (prevents fibrils) Weak inhibitor (1.56× lag time) Lipid signaling, insulin sensitivity
scyllo-inositol Moderate inhibitor Weak inhibitor (1.36× lag time) Aβ aggregation inhibition via oxime linkage
epi-inositol Moderate inhibitor Weak inhibitor (1.56× lag time) Limited metabolic roles
chiro-inositol No inhibition No effect Insulin receptor modulation
  • Mechanistic Insight: myo-inositol induces β-structure formation in Aβ42 but fails to alter IAPP conformation, highlighting target-specific stereochemical requirements .
  • Therapeutic Potential: Scyllo-inositol derivatives with oxime substituents mimic polyphenols in inhibiting Aβ fibrillization, suggesting applications in neurodegenerative diseases .

Inositol Phosphates and Metabolic Pathways

Inositol phosphates (IPs) vary in phosphorylation sites and cellular roles:

Compound Phosphorylation Sites Function
IP₃ (1,4,5-trisphosphate) 1,4,5 Calcium release via ER receptors
IP₄ (1,3,4,5-tetrakisphosphate) 1,3,4,5 Calcium signaling modulation
IP₅/IP₆ (pentakis-/hexakis-) Multiple sites mRNA export, chromatin remodeling
  • Biosynthesis : IP₄ is formed via 3-phosphorylation of IP₃ by soluble kinases, while degradation involves Li⁺-insensitive 5-phosphatases .
  • Comparison to cAMP : Unlike cyclic AMP (a linear nucleotide), IPs act as multivalent signaling molecules with spatially distinct phosphorylation patterns .

Biological Activity

Inositol, a cyclic polyol, is a carbohydrate that plays critical roles in various biological processes. It exists in several stereoisomeric forms, with myo-inositol and D-chiro-inositol being the most studied. This article explores the biological activities of inositol, focusing on its metabolic roles, therapeutic applications, and effects on health.

1. Metabolic Functions of Inositol

Inositol is integral to cellular signaling and metabolism. It serves as a precursor for phosphoinositides, which are vital for membrane dynamics and intracellular signaling pathways.

  • Phosphoinositide Signaling : Inositol is a component of phosphatidylinositol (PI) and its phosphorylated derivatives (e.g., PI(4,5)P2), which are crucial for signal transduction in response to hormones and growth factors. These molecules participate in pathways that regulate cell growth, differentiation, and apoptosis .
  • Energy Metabolism : Research indicates that inositol phosphates influence energy metabolism by modulating insulin signaling pathways. For instance, inositol plays a role in enhancing glucose uptake and glycogen synthesis through its action on insulin receptor signaling .

2.1 Polycystic Ovary Syndrome (PCOS)

Inositol supplementation has shown promise in treating PCOS, a condition characterized by insulin resistance and hormonal imbalances.

  • Clinical Trials : A meta-analysis revealed that myo-inositol significantly improves metabolic profiles in women with PCOS by reducing insulin levels and increasing ovulation rates. In one study, 86% of women taking D-chiro-inositol ovulated compared to only 27% in the placebo group .
  • Mechanism of Action : Inositols enhance insulin sensitivity and reduce circulating androgen levels, contributing to improved ovarian function .

2.2 Cancer Research

Inositol exhibits potential anticancer properties by modulating critical cellular pathways involved in tumor progression.

  • Cell Cycle Regulation : Inositols inhibit cyclin-dependent kinases, thereby blocking cell cycle progression and promoting apoptosis in cancer cells . They also interfere with the PI3K/Akt signaling pathway, which is often dysregulated in tumors .
  • Case Studies : Studies have documented reduced tumor growth in animal models treated with myo-inositol and its derivatives, suggesting a protective effect against various cancers .

3. Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of inositol:

StudyFocus AreaKey Findings
PCOSMyo-inositol improved insulin sensitivity and ovulation rates.
CancerInositols inhibit cell cycle progression and reduce tumor growth.
MetabolismInositol enhances glucose uptake via insulin signaling pathways.
SignalingInositol is crucial for phosphoinositide signaling mechanisms.

4. Conclusion

Q & A

Q. What are the primary biochemical roles of inositol and its phosphorylated derivatives in cellular signaling, and how can researchers experimentally validate these roles?

Inositol and its phosphorylated forms (e.g., 3-phosphoinositides) act as second messengers by modulating protein localization and activity through lipid-binding domains. To validate these roles, researchers employ techniques such as:

  • Lipid kinase assays to measure enzymatic activity in synthesizing 3-phosphoinositides .
  • Genetic knockout models (e.g., in mice or cell lines) to observe phenotypic changes in signaling pathways .
  • Fluorescent lipid probes to track subcellular localization in live-cell imaging .

Q. What methodological approaches are recommended for optimizing inositol extraction from biological matrices while ensuring structural integrity?

A Box-Behnken experimental design (response surface methodology) is effective for optimizing extraction parameters. Key factors include:

  • Temperature (40–120°C), time (3–30 min), and solvent ratio (water:ethanol, 100:0–30:70 v/v) .
  • Validation via HPLC or LC-MS to quantify inositol isomers and confirm purity .
  • Replication with central composite designs to minimize experimental error .

Q. How do researchers standardize quantification of inositol phosphates (InsP₆, InsP₅, InsP₄) in plant-based feed samples?

  • Use anion-exchange chromatography with post-column derivatization for separation .
  • Validate against certified reference materials (e.g., NIST standards) to ensure accuracy .
  • Report limits of quantification (LOQ) for low-abundance isomers (e.g., InsP₄ < LOQ in grain samples) .

Advanced Research Questions

Q. What experimental designs resolve contradictory findings regarding inositol’s role in phosphoinositide signaling pathways across different cell types?

Contradictions often arise from cell-specific lipid kinase expression or compensatory mechanisms. Solutions include:

  • Phosphoproteomic profiling to map downstream effectors (e.g., Akt/PKB) in defined cell models .
  • Lipidomic time-course studies to capture dynamic changes in 3-phosphoinositide pools post-stimulation .
  • Cross-species validation (e.g., comparing mammalian and yeast systems) to identify conserved pathways .

Q. How can researchers optimize factorial designs to study interactions between inositol supplementation and enzyme activity (e.g., phytase) in animal trials?

  • Use a 2×3 factorial arrangement (e.g., inositol levels × phytase concentrations) with randomized complete block designs to control for variability .
  • Apply orthogonal contrast analysis to isolate interaction effects (e.g., inositol’s impact on phytate hydrolysis) .
  • Validate with mixed-effects models (SAS GLM procedure) to account for pen-level variance in growth performance data .

Q. What statistical models address dose-dependent effects of inositol in clinical studies with small sample sizes?

  • Bayesian hierarchical models to pool data across studies with varying designs (e.g., short-term vs. long-term administration) .
  • Sensitivity analysis to assess robustness of results against placebo effects and dropout rates .
  • Meta-regression to correlate dosage (6–18 g/day) with effect sizes in anxiety/depression trials .

Q. How do researchers reconcile discrepancies in inositol’s efficacy between in vitro and in vivo models for neurological disorders?

  • Conduct pharmacokinetic profiling to compare bioavailability across models (e.g., blood-brain barrier penetration in rodents vs. cell monolayers) .
  • Use isotopic tracing (e.g., ¹³C-inositol) to track metabolic flux in vivo .
  • Validate with knockin/knockout models of inositol transporters (e.g., SMIT1/2) .

Methodological Tables

Parameter Optimal Range Analytical Method Reference
Inositol extraction (T)40–120°CMicrowave-assisted extraction
Phytase activity assaypH 5.0–5.5Colorimetric phosphate assay
InsP₆ quantificationAnion-exchange HPLCPost-column derivatization

Key Considerations for Experimental Design

  • Bias mitigation : Use double-blinding in clinical trials to reduce placebo effects, especially in psychiatric studies .
  • Data transparency : Publish raw datasets (e.g., via Zenodo) for inositol phosphate quantification to enable meta-analyses .
  • Ethical compliance : Adhere to institutional guidelines for human/animal trials, including informed consent and IACUC protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
An inositol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.